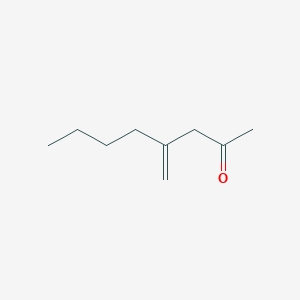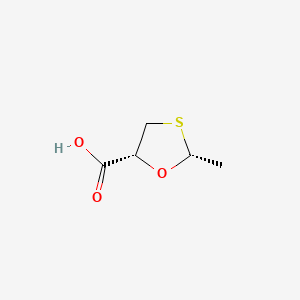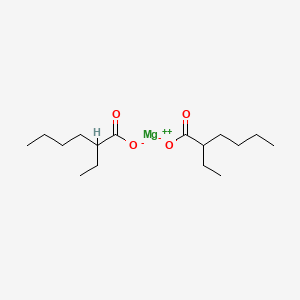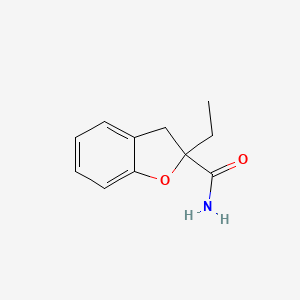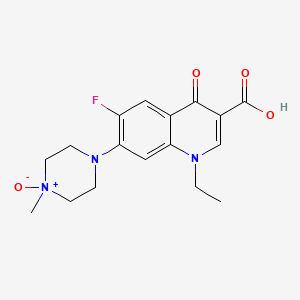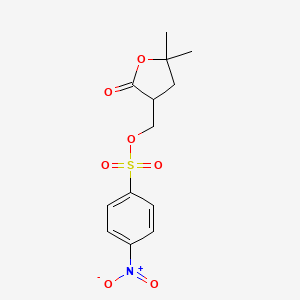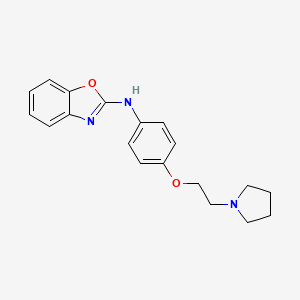
(S)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Chlorophenyl)-1-phenylmethylamine is a chiral amine compound known for its significant role in medicinal chemistry. This compound is characterized by the presence of a chiral center, which imparts specific stereochemical properties to the molecule. It is often used as an intermediate in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorophenyl)-1-phenylmethylamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 4-chlorophenylacetone using chiral catalysts or reagents to achieve the desired enantiomeric purity. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a chiral rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Chlorophenyl)-1-phenylmethylamine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric excess, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-Chlorophenyl)-1-phenylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or imine.
Reduction: Reduction reactions can further modify the compound to produce different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and imines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(4-Chlorophenyl)-1-phenylmethylamine is used as a chiral building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
The compound has been studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules. It is also used in the development of chiral drugs and agrochemicals.
Medicine
In medicinal chemistry, ®-1-(4-Chlorophenyl)-1-phenylmethylamine is a key intermediate in the synthesis of antihistamines and other therapeutic agents. Its chiral properties are crucial for the development of drugs with specific enantiomeric forms that exhibit desired pharmacological effects.
Industry
Industrially, the compound is used in the production of various fine chemicals and pharmaceuticals. Its applications extend to the manufacture of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of ®-1-(4-Chlorophenyl)-1-phenylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects. For example, in the case of antihistamines, the compound acts as an inverse agonist at histamine H1 receptors, reducing histamine-mediated allergic responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levocetirizine: A second-generation antihistamine with a similar chiral structure.
Cetirizine: The racemic mixture of levocetirizine, used for treating allergic conditions.
Diphenhydramine: An older antihistamine with a different chemical structure but similar therapeutic use.
Uniqueness
®-1-(4-Chlorophenyl)-1-phenylmethylamine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its ability to selectively interact with molecular targets makes it a valuable compound in the development of enantioselective drugs and catalysts.
Propriétés
Formule moléculaire |
C17H18ClNO6 |
|---|---|
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
(S)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H12ClN.C4H6O6/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;5-1(3(7)8)2(6)4(9)10/h1-9,13H,15H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m01/s1 |
Clé InChI |
RLQMUEBVBXLJAW-TZXXFBNGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


